molecular formula C12H9N3OS2 B2542503 N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide CAS No. 1207024-69-8

N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2542503
CAS No.: 1207024-69-8
M. Wt: 275.34
InChI Key: BPDRANRSKWQHFZ-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic carboxamide featuring a benzo[d]thiazole core linked to a 3-methylisothiazole moiety via a carboxamide bridge.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-7-6-10(18-15-7)14-11(16)12-13-8-4-2-3-5-9(8)17-12/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDRANRSKWQHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide can be achieved through several synthetic pathways. One common method involves the reaction of 3-methylisothiazole with benzo[d]thiazole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods offer advantages in terms of reaction efficiency, yield, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. N-(benzo[d][1,3]dioxol-5-ylmethyl)benzo[d]thiazole-2-carboxamide ()

  • Structural Difference : Replaces the 3-methylisothiazole moiety with a benzodioxole group.
  • Activity: Tested for immunoproteasome (β1i/β5i) inhibition but lacks quantitative data in the evidence provided .

B. N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl) acetamide (Compound D, )

  • Structural Difference : Contains a benzo[d]oxazole ring instead of benzo[d]thiazole.
  • Activity : Exhibits high FoxO1 agonist activity (pIC₅₀ = 7.2) and regulates downstream targets (P21, BIM, PPARγ) .
  • SAR Insight : The benzo[d]oxazole core may enhance hydrogen-bonding interactions with FoxO1 compared to the sulfur-containing benzo[d]thiazole.

C. 5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide ()

  • Structural Difference : Replaces benzo[d]thiazole with an isoxazole ring and substitutes the 3-methylisothiazole with a simple thiazole.
  • Synthesis : Achieved via coupling of 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine in acetonitrile (60% yield) .
  • SAR Insight : The isoxazole-thiazole combination may reduce planarity, affecting solubility and target engagement.
Functional Group and Bioactivity Comparison
Compound Name Core Structure Heterocyclic Substituent Key Activity Potency/IC₅₀ Reference
N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide Benzo[d]thiazole 3-Methylisothiazole Not explicitly reported N/A N/A
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzo[d]thiazole-2-carboxamide Benzo[d]thiazole Benzodioxole Immunoproteasome inhibition (β1i/β5i) 25–36% inhibition at 20 μM
N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl) acetamide Benzo[d]oxazole 3-Methylisothiazole FoxO1 agonism pIC₅₀ = 7.2
5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide Isoxazole Thiazole Not reported N/A

Research Findings and Gaps

  • Key Insight : The 3-methylisothiazole group in the target compound may enhance metabolic stability compared to benzodioxole or thiazole substituents, as methyl groups often reduce oxidative degradation .
  • Unresolved Questions :
    • The exact biological targets and potency of this compound remain uncharacterized in the provided evidence.
    • Comparative pharmacokinetic data (e.g., logP, bioavailability) for benzo[d]thiazole carboxamides are lacking.

Biological Activity

N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its role in various biological activities. The presence of the 3-methylisothiazole group enhances its interaction with biological targets, making it a candidate for pharmacological exploration.

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<40 μg/mL
Bacillus subtilis<47 μg/mL
Salmonella typhimurium<132 μg/mL
Candida albicans<207 μg/mL

These results indicate that the compound could be effective in treating infections caused by these pathogens .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cancer Cell Line IC50 (μM)
Prostate Cancer0.7 - 1.0
Melanoma1.8 - 2.6

These findings suggest that this compound may act as a potent cytotoxic agent against certain types of cancer .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound has been identified as a FoxO1 agonist, which plays a crucial role in regulating genes involved in cell survival and apoptosis. By downregulating amyloid-beta peptide levels through inhibition of BACE1, it shows potential in neurodegenerative disease treatment.
  • Antimicrobial Mechanisms : The compound may interfere with bacterial cell wall synthesis and metabolic processes, thus inhibiting bacterial growth effectively .

Case Studies

Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer contexts:

  • Antimicrobial Efficacy Study : A study conducted on benzothiazole derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, emphasizing its potential as a new class of antibiotics .
  • Cancer Cell Line Testing : The National Cancer Institute's screening of this compound against multiple cancer cell lines demonstrated its ability to inhibit growth across various types of cancer, reinforcing its potential as an anticancer agent .

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